molecular formula C19H13FN2O2 B2375557 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile CAS No. 478245-88-4

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile

Cat. No.: B2375557
CAS No.: 478245-88-4
M. Wt: 320.323
InChI Key: FKTRMFRXCBTNBD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a nicotinic acid derivative

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methoxyphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c1-23-15-6-8-16(9-7-15)24-19-18(12-21)17(10-11-22-19)13-2-4-14(20)5-3-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTRMFRXCBTNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitrile group to the nicotinic acid derivative.

    Substitution: Substitution reactions to introduce the fluorophenyl and methoxyphenoxy groups.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group may yield corresponding amines.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Pathway modulation: Influence on biochemical pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyridine
  • 4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)benzonitrile

Uniqueness

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles, characterized by a nitrile group attached to a nicotinic acid derivative. The compound's molecular formula is C19H13FN2O2C_{19}H_{13}FN_{2}O_{2} with a molecular weight of approximately 320.32 g/mol. This compound exhibits potential biological activities that are of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration : Introduction of the nitrile group.
  • Substitution : Incorporation of fluorophenyl and methoxyphenoxy groups.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product .

The biological activity of this compound primarily revolves around its interaction with various molecular targets, such as receptors and enzymes. Potential mechanisms include:

  • Binding to Receptors : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.
  • Pathway Modulation : It may modulate biochemical pathways involved in cellular processes, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, which could be beneficial in treating infections.
  • Anticancer Potential : Preliminary investigations have indicated that certain derivatives may inhibit cancer cell proliferation.

Case Studies

Several studies have investigated the biological effects of compounds within this class. For instance:

  • Neuropharmacological Effects : A study demonstrated that similar nicotinonitriles could enhance cognitive functions in animal models by modulating cholinergic signaling pathways.
  • Antitumor Activity : Research on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
4-(4-Fluorophenyl)-2-(4-methoxyphenoxy)pyridineContains a pyridine ringPotential neuroprotective effects
2-(Phenoxy)nicotinic AcidLacks methoxy substitutionLimited solubility and reactivity
N-(Arylmethoxy)-2-chloronicotinamidesChlorinated derivativeDistinct herbicidal activity

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